4-Hidroxi-3,5-dimetilbenzoato de metilo

Descripción general

Descripción

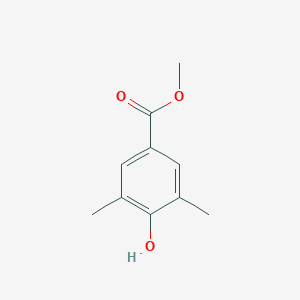

Methyl 4-hydroxy-3,5-dimethylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group, a hydroxyl group, and two methyl groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 4-hydroxy-3,5-dimethylbenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : This compound can be reduced to yield different alcohol derivatives.

- Substitution Reactions : The hydroxyl group participates in nucleophilic substitution reactions, leading to various substituted products.

Biology

Research has highlighted the potential biological activities of this compound:

- Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity against various pathogens.

- Antioxidant Effects : It has been shown to scavenge free radicals, suggesting potential protective effects against oxidative stress.

Medicine

Current investigations are exploring the therapeutic potential of methyl 4-hydroxy-3,5-dimethylbenzoate:

- Cancer Research : In vitro studies using cancer cell lines (e.g., MCF-7 and A549) demonstrate that this compound can induce apoptosis and inhibit cell proliferation at specific concentrations (IC50 values ranging from 45–114 µM), showing promise as a chemotherapeutic agent.

- Protective Effects in Animal Models : Limited studies suggest it may provide protective effects against chemically induced oxidative stress in animal models, warranting further research into dosage effects and long-term implications.

Industrial Applications

Methyl 4-hydroxy-3,5-dimethylbenzoate finds utility in various industrial sectors:

- Production of Dyes and Fragrances : Its unique chemical properties make it suitable for synthesizing dyes and fragrances.

- Chemical Manufacturing : It is utilized as a raw material in producing other industrial chemicals due to its reactivity .

Case Study 1: Cell Line Studies

In vitro studies have demonstrated that methyl 4-hydroxy-3,5-dimethylbenzoate induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values indicate effective concentration ranges for potential therapeutic applications.

Case Study 2: Animal Model Research

Preliminary animal studies suggest that methyl 4-hydroxy-3,5-dimethylbenzoate may protect against oxidative stress induced by chemical agents. These findings highlight the need for further research to establish dosage guidelines and long-term safety profiles.

Mecanismo De Acción

Mode of Action

It has been suggested that it may interact with oxidized laccase, leading to the production of a compound referred to as ms (ox) . This interaction with iodide subsequently produces triiodide .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-hydroxy-3,5-dimethylbenzoate is currently limited . It is soluble in alcohol and ether, but slightly soluble in water , which may influence its bioavailability.

Action Environment

The action of Methyl 4-hydroxy-3,5-dimethylbenzoate may be influenced by environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability could be affected by the surrounding environment . It is recommended to store this compound in a cool, dry place in a well-sealed container, away from oxidizing agents .

Análisis Bioquímico

Biochemical Properties

It has been suggested that it may interact with various enzymes and proteins .

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Transport and Distribution

Information on how Methyl 4-hydroxy-3,5-dimethylbenzoate is transported and distributed within cells and tissues is currently lacking .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3,5-dimethylbenzoate can be synthesized through the esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of methyl 4-hydroxy-3,5-dimethylbenzoate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: Methyl 4-hydroxy-3,5-dimethylbenzoate can undergo oxidation reactions, where the hydroxyl group may be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of various substituted benzoates.

Comparación Con Compuestos Similares

Methyl 4-hydroxy-3,5-dimethoxybenzoate: This compound has methoxy groups instead of methyl groups, leading to different chemical properties and reactivity.

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: This compound has an additional hydroxyl group, which can significantly alter its chemical behavior and applications.

Uniqueness: Methyl 4-hydroxy-3,5-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of hydroxyl and methyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Actividad Biológica

Methyl 4-hydroxy-3,5-dimethylbenzoate, an aromatic ester with the molecular formula C10H12O3, has garnered attention for its diverse biological activities. This compound is synthesized from 4-hydroxy-3,5-dimethylbenzoic acid and methanol, featuring a unique arrangement of functional groups that contribute to its reactivity and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Methyl 4-hydroxy-3,5-dimethylbenzoate possesses:

- Hydroxyl group at position 4

- Methyl groups at positions 3 and 5

This structural arrangement enhances its chemical reactivity and biological properties. The presence of the hydroxyl group allows for hydrogen bonding interactions, which can influence enzyme activity and receptor binding.

The biological activity of methyl 4-hydroxy-3,5-dimethylbenzoate can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially modulating metabolic pathways. For instance, it may inhibit certain metabolic enzymes involved in detoxification processes.

- Antioxidant Activity : Preliminary studies suggest that methyl 4-hydroxy-3,5-dimethylbenzoate exhibits antioxidant properties, which could help mitigate oxidative stress in biological systems.

- Cell Signaling Modulation : Research indicates that the compound may influence cell signaling pathways related to inflammation and cellular metabolism. This modulation could have implications for therapeutic applications in conditions characterized by oxidative stress or inflammation .

Antimicrobial Activity

Methyl 4-hydroxy-3,5-dimethylbenzoate shows potential as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented:

- Minimum Inhibitory Concentration (MIC) values against common pathogens indicate significant antimicrobial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.55 |

| Pseudomonas aeruginosa | 3.27 |

| Escherichia coli | >26.20 |

These results suggest that the compound could be explored further as a natural preservative or therapeutic agent in treating bacterial infections .

Antioxidant Properties

The antioxidant capacity of methyl 4-hydroxy-3,5-dimethylbenzoate has been evaluated through various assays. It demonstrated a significant ability to scavenge free radicals, which is crucial in preventing cellular damage:

- DPPH Assay : The compound exhibited a notable reduction in DPPH radical concentration, indicating strong antioxidant activity.

Case Studies

- Cell Line Studies : In vitro studies using cancer cell lines (e.g., MCF-7 and A549) have shown that methyl 4-hydroxy-3,5-dimethylbenzoate can induce apoptosis and inhibit cell proliferation at specific concentrations (IC50 values ranging from 45–114 µM) compared to standard chemotherapeutics like doxorubicin .

- Animal Models : Limited studies on animal models have suggested potential protective effects against chemically induced oxidative stress. Further research is necessary to explore dosage effects and long-term implications of treatment with this compound .

Propiedades

IUPAC Name |

methyl 4-hydroxy-3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMCPKCSVQELBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495931 | |

| Record name | Methyl 4-hydroxy-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34137-14-9 | |

| Record name | Methyl 4-hydroxy-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.